2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol
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Description
2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a useful research compound. Its molecular formula is C13H16O5 and its molecular weight is 252.26 g/mol. The purity is usually 95%.
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Biological Activity
2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine-7,8-diol is a compound of significant interest due to its potential biological activities. This article reviews the current knowledge surrounding its biological properties, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C19H20O5S, with a molecular weight of approximately 364.43 g/mol. The compound features a complex bicyclic structure that contributes to its biological activity.
Antimicrobial Properties
Research indicates that compounds related to 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives exhibit antimicrobial properties. For example:
- Study Findings : A study demonstrated that derivatives of hexahydropyrano compounds showed significant inhibition against various bacterial strains, suggesting potential applications in treating bacterial infections .
- Mechanism of Action : The antimicrobial activity is hypothesized to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential enzymatic pathways.
Anticancer Activity
Several studies have explored the anticancer potential of similar compounds:
- Case Study : In vitro assays revealed that certain derivatives exhibited cytotoxic effects against cancer cell lines, including breast and prostate cancer cells. The most potent derivative showed an IC50 value in the low micromolar range .
- Research Insights : The mechanism of action may involve the induction of apoptosis in cancer cells through mitochondrial pathways .
Synthesis Methods
The synthesis of 2-Phenyl-hexahydro-pyrano[3,2-d][1,3]dioxine derivatives typically involves multi-step organic reactions:
- Starting Materials : Commonly used starting materials include phenolic compounds and appropriate dioxane precursors.
- Key Reactions :
- Cyclization Reactions : Utilizing acid catalysts to promote cyclization.
- Functional Group Modifications : Post-synthesis modifications to enhance biological activity.
Summary of Biological Activities
Properties
IUPAC Name |
2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxine-7,8-diol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O5/c14-9-6-16-10-7-17-13(18-12(10)11(9)15)8-4-2-1-3-5-8/h1-5,9-15H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KRNWQNYQBBRLMC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.